2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-
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Overview
Description
2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole ring, followed by the introduction of the phenyl groups and the piperazine moiety. The final step involves the formation of the propenone structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-: This compound is unique due to its specific combination of functional groups and structural features.
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups and applications.
(-)-Carvone: A natural compound with bioactive properties, used as a sustainable alternative to chemical herbicides.
Uniqueness
The uniqueness of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of phenyl, isoxazole, and piperazine moieties provides unique properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C29H26ClN3O6 |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-1,2-oxazol-3-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C29H26ClN3O6/c1-38-26-5-3-2-4-23(26)32-12-14-33(15-13-32)27(37)11-10-22-28(18-6-8-19(34)9-7-18)29(39-31-22)20-16-21(30)25(36)17-24(20)35/h2-11,16-17,34-36H,12-15H2,1H3 |
InChI Key |
SICRPGFNFVPIKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=NOC(=C3C4=CC=C(C=C4)O)C5=CC(=C(C=C5O)O)Cl |
Origin of Product |
United States |
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